molecular formula C12H15F3N2 B13962800 (R)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

(R)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13962800
M. Wt: 244.26 g/mol
InChI Key: KMBMYNDKWYEYAI-LLVKDONJSA-N
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Description

®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound characterized by the presence of a pyrrolidine ring, a benzyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method provides high yields and enantioselectivity. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of ®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the benzyl and trifluoromethyl groups.

    N-benzylpyrrolidine: Lacks the trifluoromethyl group.

    N-(trifluoromethyl)pyrrolidine: Lacks the benzyl group.

Uniqueness

®-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3R)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)17(11-6-7-16-8-11)9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1

InChI Key

KMBMYNDKWYEYAI-LLVKDONJSA-N

Isomeric SMILES

C1CNC[C@@H]1N(CC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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